Methyl {[4-(4-bromophenyl)pyrimidin-2-yl]sulfanyl}acetate
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Overview
Description
Methyl {[4-(4-bromophenyl)pyrimidin-2-yl]sulfanyl}acetate is an organic compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a bromophenyl group attached to a pyrimidine ring, which is further connected to a sulfanyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl {[4-(4-bromophenyl)pyrimidin-2-yl]sulfanyl}acetate typically involves the reaction of 4-bromophenylpyrimidine with a suitable thiol reagent, followed by esterification with methyl acetate. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Types of Reactions:
Oxidation: The sulfanyl group in this compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl {[4-(4-bromophenyl)pyrimidin-2-yl]sulfanyl}acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the design of new drugs targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Methyl {[4-(4-bromophenyl)pyrimidin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrimidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Exhibits biological activities such as anti-neurotoxic potential.
N-{4-[(4-bromophenyl)sulfonyl]phenyl}-L-valine derivatives: Used in the synthesis of novel compounds with potential therapeutic applications.
Uniqueness: Methyl {[4-(4-bromophenyl)pyrimidin-2-yl]sulfanyl}acetate is unique due to its specific combination of a bromophenyl group with a pyrimidine ring and a sulfanyl acetate moiety. This structure provides a distinct set of chemical properties and biological activities that differentiate it from other similar compounds .
Properties
Molecular Formula |
C13H11BrN2O2S |
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Molecular Weight |
339.21 g/mol |
IUPAC Name |
methyl 2-[4-(4-bromophenyl)pyrimidin-2-yl]sulfanylacetate |
InChI |
InChI=1S/C13H11BrN2O2S/c1-18-12(17)8-19-13-15-7-6-11(16-13)9-2-4-10(14)5-3-9/h2-7H,8H2,1H3 |
InChI Key |
FQGXDQWDSSBARU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=NC=CC(=N1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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